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Compound of Interest

Compound Name:
(2,6-Dimethylmorpholin-4-yl)acetic

acid

Cat. No.: B1637318 Get Quote

Executive Summary
(2,6-Dimethylmorpholin-4-yl)acetic acid (CAS: 142893-66-1 for cis-isomer) is a critical

pharmacophore and bifunctional building block in medicinal chemistry. It serves as a precursor

for morpholine-based antifungals (e.g., amorolfine analogs) and as a hydrophilic linker in

PROTACs and bioconjugates. This guide provides an in-depth spectroscopic analysis (NMR,

IR, MS) and a validated synthesis protocol, focusing on the thermodynamically stable cis-

isomer (2R,6S), which predominates in commercial supplies and biological applications.

Structural Analysis & Stereochemistry
The physicochemical behavior of this compound is governed by the chair conformation of the

morpholine ring.

Stereochemistry: The cis-isomer exists in a chair conformation where both methyl groups at

positions 2 and 6 occupy equatorial positions to minimize 1,3-diaxial interactions.

Conformational Locking: This equatorial preference "locks" the ring, making the NMR

splitting patterns highly distinct compared to the fluxional unsubstituted morpholine.
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Reaction Type: N-Alkylation (Nucleophilic Substitution) Precursors:cis-2,6-Dimethylmorpholine,

Chloroacetic acid (or Ethyl chloroacetate).

Step-by-Step Workflow
Reagent Prep: Dissolve cis-2,6-dimethylmorpholine (1.0 eq) in dry Dichloromethane (DCM)

or Acetonitrile (ACN).

Base Addition: Add Triethylamine (TEA, 1.2 eq) or anhydrous

(1.5 eq) to scavenge HCl.

Alkylation: Add tert-butyl chloroacetate or ethyl chloroacetate (1.1 eq) dropwise at 0°C.

Reaction: Stir at room temperature (RT) for 12–16 hours. Monitor by TLC (MeOH/DCM 1:9).

Hydrolysis (if Ester used): Treat the intermediate with TFA/DCM (1:1) or LiOH/THF/H2O to

yield the free acid.

Purification: Isolate via ion-exchange chromatography or recrystallization from Ethanol/Ether.
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Figure 1: Synthetic pathway for the production of (2,6-Dimethylmorpholin-4-yl)acetic acid via

N-alkylation.[1][2]

Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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Solvent:

(Chloroform-d) or

(for salt forms). Internal Standard: TMS (

0.00 ppm).

1H NMR Data (400 MHz,

)
The cis-conformation creates a distinct difference between axial (

) and equatorial (

) protons.
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Position
Shift (

ppm)
Multiplicity (Hz)

Assignment
Logic

COOH 10.5 - 12.0 br s -

Carboxylic acid

proton

(exchangeable).

N-CH2-CO 3.28 s -

Isolated

methylene

singlet between

N and Carbonyl.

H-2, H-6 3.75 m (ddq) -

Methine protons

adjacent to

Oxygen.

Deshielded by O.

H-3ax, H-5ax 2.35 t (approx) 11.0

Axial protons.

Large geminal +

axial-axial

coupling.

H-3eq, H-5eq 2.78 d 11.0

Equatorial

protons. Doublet

due to geminal

coupling.

CH3 1.16 d 6.2

Methyls are

equatorial,

coupled to H-

2/H-6.

Expert Insight:

Axial vs. Equatorial: The protons at C3 and C5 appear as two distinct sets of signals due to

the rigid chair. The axial protons (

) are typically more shielded (lower ppm) than equatorial protons (
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) in N-heterocycles, but the specific anisotropy of the N-substituent can invert this. In this
acid, the

is often downfield.

Methyl Doublet: The sharp doublet at ~1.16 ppm is diagnostic for the cis-2,6-dimethyl

system. A complex multiplet here would indicate trans-isomer contamination.

13C NMR Data (100 MHz,

)

Carbon
Shift (

ppm)
Type Assignment

C=O 172.5 Cq
Carboxylic acid

carbonyl.

C-2, C-6 71.8 CH
Ether-linked carbons

(deshielded).

N-CH2-CO 59.5 CH2 Linker carbon.

C-3, C-5 58.2 CH2
Amine-linked ring

carbons.

CH3 18.9 CH3
Methyl substituents

(equatorial).

Infrared Spectroscopy (FT-IR)
Method: ATR (Attenuated Total Reflectance) or KBr Pellet.
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Wavenumber (

)
Vibration Mode Functional Group

2800 – 3200 O-H stretch (broad)
Carboxylic Acid (H-bonded

dimer).

2850, 2960 C-H stretch Alkyl (Methyl/Methylene).

1720 – 1740 C=O stretch (strong) Carboxylic Acid Carbonyl.

1080 – 1120 C-O-C stretch Morpholine Ether Linkage.

Mass Spectrometry (MS)
Technique: ESI-MS (Electrospray Ionization) or EI (Electron Impact). Molecular Formula:

Exact Mass: 173.11

Fragmentation Pathway (EI, 70 eV)
The fragmentation is driven by

-cleavage adjacent to the nitrogen and loss of the carboxyl group.

Molecular Ion (

): m/z 173 (Weak).

Loss of Carboxyl (

): m/z 128. Cleavage of the N-

bond.

McLafferty-like Rearrangement: m/z 114 (Loss of

).

Ring Fragmentation: m/z 42-44 (Ethylene/Amine fragments).
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Figure 2: Predicted mass spectrometry fragmentation pathway for (2,6-Dimethylmorpholin-4-
yl)acetic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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